4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide is a complex organic compound with potential applications in medicinal chemistry. It is structurally related to enzalutamide, a drug used in the treatment of prostate cancer. This compound is characterized by a unique molecular structure that includes multiple functional groups, which contribute to its biological activity.
The compound is classified under the category of imidazolidinone derivatives and is often associated with pharmaceutical applications due to its structural similarity to known therapeutic agents. It has been referenced in various chemical databases and publications, including PubChem and patent literature, highlighting its relevance in drug development and synthetic chemistry .
The synthesis of 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide typically involves several key steps:
The molecular formula of 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide is CHFNO, with a molecular weight of approximately 448.37 g/mol .
The structure features:
The compound can undergo various chemical reactions typical for amides and imidazolidinones:
While specific mechanisms for this compound are not extensively documented, its structural similarities to enzalutamide suggest it may act as an androgen receptor antagonist. The mechanism likely involves binding to androgen receptors, inhibiting their activation by testosterone or dihydrotestosterone, thus interfering with prostate cancer cell proliferation.
Research indicates that compounds with similar structures can effectively block androgen signaling pathways, making them valuable in treating hormone-sensitive cancers .
The compound is classified as hazardous with precautionary statements indicating potential toxicity upon ingestion or skin contact .
The primary application of 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide lies in medicinal chemistry as a potential therapeutic agent for prostate cancer treatment. Its structural features may provide insights into developing more effective androgen receptor inhibitors.
Additionally, it may serve as a useful intermediate in synthetic organic chemistry for creating other biologically active compounds or for studying structure-activity relationships in drug design .
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2